1-[(3-Nitro-1H-pyrazol-1-YL)methyl]-1H-pyrazole-3-carboxylic acid
Description
1-[(3-Nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole-3-carboxylic acid is a pyrazole-based compound featuring a nitro (-NO₂) substituent at the 3-position of one pyrazole ring and a carboxylic acid (-COOH) group at the 3-position of the second pyrazole ring. The molecule is structurally characterized by a methylene bridge (-CH₂-) connecting the two pyrazole moieties. This compound is of interest in medicinal and agrochemical research due to the electron-withdrawing nitro group, which enhances the acidity of the carboxylic acid (pKa ~2–3) and influences its solubility and reactivity .
Properties
IUPAC Name |
1-[(3-nitropyrazol-1-yl)methyl]pyrazole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N5O4/c14-8(15)6-1-3-11(9-6)5-12-4-2-7(10-12)13(16)17/h1-4H,5H2,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHYYSBLEENHQRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1C(=O)O)CN2C=CC(=N2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-[(3-Nitro-1H-pyrazol-1-YL)methyl]-1H-pyrazole-3-carboxylic acid (CAS Number: 1006952-82-4) is a compound within the pyrazole family, which has garnered attention due to its diverse biological activities. This article synthesizes existing research on the biological activity of this compound, focusing on its mechanisms, efficacy in various biological systems, and potential therapeutic applications.
- Molecular Formula : C₈H₇N₅O₄
- Molecular Weight : 237.18 g/mol
- Structure : The compound features a pyrazole ring with a nitro group and a carboxylic acid moiety, contributing to its reactivity and biological interactions.
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Research indicates that compounds with similar structures can inhibit cell proliferation in various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells.
Case Study :
A study demonstrated that certain pyrazole derivatives could induce apoptosis in MDA-MB-231 cells at concentrations as low as 1 μM, enhancing caspase-3 activity significantly at higher concentrations (10 μM) . This suggests that the compound may act as a microtubule-destabilizing agent, which is crucial in cancer therapy.
| Compound | Cell Line | Concentration (μM) | Effect on Caspase-3 Activity |
|---|---|---|---|
| 7d | MDA-MB-231 | 10 | 1.33 times |
| 7h | MDA-MB-231 | 10 | 1.57 times |
| 10c | MDA-MB-231 | 10 | Induced apoptosis |
Anti-inflammatory Activity
Pyrazole derivatives are also recognized for their anti-inflammatory properties. The compound has shown potential in inhibiting pro-inflammatory cytokines such as TNF-α and IL-6. A comparative study indicated that pyrazole derivatives could achieve up to 85% inhibition of TNF-α at specific concentrations .
Research Findings :
In vivo studies using carrageenan-induced edema models revealed that pyrazole derivatives exhibited significant anti-inflammatory effects comparable to standard drugs like ibuprofen .
The biological activity of this compound can be attributed to its ability to interact with various molecular targets:
- Microtubule Assembly Inhibition : Similar compounds have been shown to disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis.
- Caspase Activation : Enhanced caspase activity indicates the activation of apoptotic pathways in cancer cells.
- Cytokine Modulation : The compound's ability to inhibit pro-inflammatory cytokines suggests a mechanism involving the modulation of inflammatory pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
A comparative analysis of structurally related pyrazole-3-carboxylic acid derivatives is presented below, focusing on substituent effects, physicochemical properties, and reported applications.
Table 1: Structural and Functional Comparison
Key Findings from Comparative Analysis
Substituent Effects on Acidity and Solubility: The nitro group in the target compound significantly lowers the pKa of the carboxylic acid (compared to methyl or chloro substituents), enhancing water solubility at physiological pH . Chloro substituents (e.g., 4-Cl in CAS 1006473-16-0) provide moderate electron-withdrawing effects, resulting in intermediate acidity and solubility . Hydrophobic groups (e.g., 3,5-dimethylphenoxy in CAS 1004193-21-8) reduce aqueous solubility but improve membrane permeability, critical for herbicidal activity .
Biological Activity :
- The nitro derivative shows promise in agrochemical applications due to its ability to disrupt enzymatic pathways in pests .
- Trifluoromethyl-containing analogs (e.g., CAS 956392-54-4) exhibit enhanced metabolic stability and antiviral activity .
- Dichlorophenylmethyl derivatives (e.g., CAS 1480360-32-4) demonstrate potent inhibition of cyclooxygenase (COX) enzymes, relevant to anti-inflammatory drug design .
Synthetic Accessibility: The target compound and its analogs are typically synthesized via methyl ester hydrolysis (e.g., ) or coupling reactions (e.g., ). Electron-withdrawing groups (e.g., NO₂) may require milder hydrolysis conditions to avoid decomposition .
Structural Flexibility: Methylene bridges (as in the target compound) allow conformational flexibility, enabling interactions with diverse biological targets .
Q & A
Q. Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substitution patterns and linker connectivity (e.g., methylene bridge protons at δ 4.5–5.5 ppm).
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+ calculated for CHNO: 265.0684).
- X-ray Crystallography : For unambiguous confirmation, use SHELX programs for structure refinement, leveraging high-resolution diffraction data .
Advanced: What strategies optimize the yield of the methylene-bridged pyrazole intermediate?
Q. Methodological Answer :
- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance alkylation efficiency by stabilizing transition states.
- Catalysis : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve reaction rates in biphasic systems.
- Temperature Control : Maintaining 0–5°C during nitro-group introduction minimizes decomposition .
Data Table : Hypothetical Yield Optimization
| Condition | Yield (%) | Purity (%) |
|---|---|---|
| DMF, 25°C | 62 | 90 |
| DMSO, 0°C | 78 | 95 |
| TBAB catalyst, DMF | 85 | 98 |
Advanced: How do researchers address contradictions in reported biological activity for pyrazole-carboxylic acid derivatives?
Methodological Answer :
Contradictions often arise from:
- Assay Variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or enzyme sources (recombinant vs. native).
- Compound Purity : HPLC-grade purity (>98%) is essential; residual solvents (e.g., DMSO) may artifactually inhibit targets.
- Structural Analogues : Subtle substitutions (e.g., nitro vs. trifluoromethyl groups) drastically alter pharmacodynamics. Validate activity using dose-response curves and orthogonal assays (e.g., SPR binding vs. cellular inhibition) .
Advanced: What computational tools predict the binding mode of this compound to HDAC or COX targets?
Q. Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Glide to model interactions with HDAC’s catalytic Zn site or COX’s arachidonic acid pocket.
- MD Simulations : Run 100-ns simulations (AMBER/CHARMM) to assess stability of the nitro group’s electrostatic interactions.
- QSAR Models : Corrogate substituent effects (e.g., nitro’s electron-withdrawing nature) with inhibitory IC values from literature .
Advanced: How can researchers resolve spectral overlaps in 1^11H NMR for methylene-linked pyrazoles?
Q. Methodological Answer :
- 2D NMR Techniques : HSQC and HMBC distinguish overlapping methylene protons (e.g., –CH$_2– linker) from aromatic pyrazole signals.
- Deuterium Exchange : Identify acidic protons (e.g., carboxylic –OH) via DO shake.
- Variable Temperature NMR : Resolve dynamic broadening by acquiring spectra at 25°C and –40°C .
Advanced: What are the key challenges in scaling up the synthesis for in vivo studies?
Q. Methodological Answer :
- Purification Bottlenecks : Replace column chromatography with recrystallization (e.g., ethanol/water mixtures) for gram-scale batches.
- Nitro Group Stability : Avoid high-temperature steps (>100°C) to prevent decomposition; monitor via TLC.
- Carboxylic Acid Handling : Use freeze-drying for hygroscopic intermediates to ensure reproducibility .
Basic: What safety precautions are critical when handling nitro-substituted pyrazoles?
Q. Methodological Answer :
- Explosivity Risk : Nitro groups increase sensitivity to shock/heat. Store at –20°C in flame-resistant cabinets.
- Personal Protective Equipment (PPE) : Use nitrile gloves, safety goggles, and fume hoods during synthesis.
- Waste Disposal : Neutralize acidic byproducts with NaHCO before aqueous disposal .
Advanced: How does the nitro group influence the compound’s electronic properties and reactivity?
Q. Methodological Answer :
- Electron-Withdrawing Effect : The –NO group reduces electron density on the pyrazole ring, directing electrophilic substitution to meta positions.
- Hydrogen Bonding : Nitro’s oxygen atoms act as H-bond acceptors, enhancing binding to targets like COX-2’s Ser530.
- Redox Activity : Cyclic voltammetry reveals nitro’s reduction potential (~–0.5 V vs. Ag/AgCl), relevant for pro-drug activation .
Advanced: What analytical methods quantify trace impurities in final products?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
